molecular formula C12H16N4OS B5994303 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5994303
M. Wt: 264.35 g/mol
InChI Key: LNTIGVUNOJQEDO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a compound that features both pyrazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8(7-16-10(3)6-9(2)15-16)11(17)14-12-13-4-5-18-12/h4-6,8H,7H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTIGVUNOJQEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable thiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or thiazole rings.

    Substitution: Both the pyrazole and thiazole rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes or receptors, altering their activity. This binding can either inhibit or activate biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylpyrazol-1-yl)-N-(1-methylimidazol-2-yl)butanamide
  • 1,3,4-thiadiazole derivatives

Uniqueness

What sets 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide apart is the combination of pyrazole and thiazole rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more versatile applications in medicinal chemistry and other fields.

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